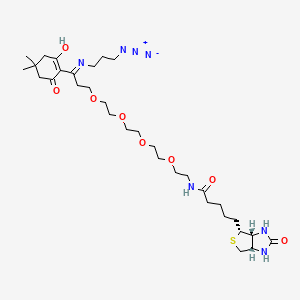

Dde Biotin-PEG4-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C32H53N7O8S |

|---|---|

Poids moléculaire |

695.9 g/mol |

Nom IUPAC |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,40H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m1/s1 |

Clé InChI |

WAGQAVIHHLSDJC-UCVANPEUSA-N |

SMILES isomérique |

CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)O)C |

SMILES canonique |

CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dde Biotin-PEG4-azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dde Biotin-PEG4-azide, a versatile heterobifunctional chemical probe. It details its chemical structure and properties, and provides insights into its applications in bioconjugation, proteomics, and drug discovery, complete with experimental workflow diagrams.

Core Concepts: Chemical Structure and Functional Moieties

This compound is a sophisticated reagent comprised of four key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. Each component plays a crucial role in its utility for researchers.

-

Biotin: This vitamin exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins. This strong, non-covalent interaction is fundamental to many affinity-based purification and detection assays.

-

PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic linker that enhances the solubility of the entire molecule in aqueous solutions.[1] This property is particularly advantageous when working with biological macromolecules. Furthermore, the flexible and extended nature of the PEG spacer minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.[1]

-

Azide Group: As a highly reactive and bioorthogonal functional group, the azide moiety enables covalent conjugation to alkyne-containing molecules via "click chemistry".[2] This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules in complex biological mixtures.

-

Dde Protecting Group: The Dde group serves as a cleavable linker, allowing for the release of the biotinylated molecule from a streptavidin matrix under mild conditions.[3] This is achieved through treatment with a dilute solution of hydrazine (B178648), which selectively removes the Dde group, leaving the captured molecule intact.[3]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₂H₅₃N₇O₈S |

| Molecular Weight | Approximately 695.88 g/mol |

| CAS Number | 1802907-93-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG4 spacer enhances solubility in aqueous buffers. |

| Purity | Typically >95% as determined by HPLC |

| Storage | Store at -20°C for long-term stability. |

Key Applications and Experimental Workflows

This compound is a valuable tool in a variety of molecular biology and drug discovery applications. Its unique combination of features allows for the selective labeling, capture, and release of target molecules.

Bioconjugation via Click Chemistry

The azide group of this compound facilitates its conjugation to alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage.

Affinity Purification and Cleavage

The biotin moiety allows for the highly selective capture of the conjugated biomolecule using streptavidin-coated solid supports, such as beads or plates. Following purification, the Dde linker can be cleaved to release the captured molecule.

Application in PROTAC Development

This compound can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The azide functionality allows for the attachment of a ligand for the target protein, while the rest of the molecule, after potential modification, can be linked to an E3 ligase ligand. The biotin tag can be used for purification or detection of the PROTAC molecule.

Experimental Protocols

While specific protocol optimization is recommended for each application, the following provides a general framework for common procedures involving this compound.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is a starting point for labeling an alkyne-modified biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

-

Copper-chelating ligand (optional but recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) solution

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

DMSO for dissolving this compound

Procedure:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO.

-

In a reaction tube, combine the alkyne-modified biomolecule, this compound (typically in a molar excess), and the copper-chelating ligand (if used).

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or as optimized.

-

Purify the biotinylated product using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.

General Protocol for Dde Cleavage

This protocol describes the release of a biotinylated molecule from a streptavidin resin.

Materials:

-

Streptavidin resin with the captured Dde-biotinylated molecule

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF) or an aqueous buffer

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer

Procedure:

-

Wash the streptavidin resin thoroughly with the wash buffer to remove non-specifically bound molecules.

-

Prepare a 2% (v/v) hydrazine solution in DMF or an appropriate aqueous buffer. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the 2% hydrazine solution to the resin.

-

Incubate at room temperature for a duration determined by optimization (e.g., 15-60 minutes).

-

Collect the supernatant containing the released molecule.

-

Perform additional washes of the resin with the elution buffer to ensure complete recovery of the cleaved product.

-

Combine the supernatant and washes. The purified molecule can then be further processed or analyzed.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its unique combination of a high-affinity biotin tag, a solubility-enhancing PEG spacer, a reactive azide group for click chemistry, and a cleavable Dde linker enables a wide range of applications in bioconjugation, affinity purification, and the development of novel therapeutics like PROTACs. The detailed information and protocols provided in this guide are intended to facilitate the successful implementation of this reagent in your research endeavors.

References

The Pivotal Role of the PEG4 Spacer in Biotin-Azide Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-azide reagents are indispensable tools in modern bioconjugation, enabling the precise labeling and detection of biomolecules through the highly efficient azide-alkyne cycloaddition, commonly known as "click chemistry." The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, particularly a tetraethylene glycol (PEG4) linker, between the biotin (B1667282) and azide (B81097) moieties significantly enhances the performance and versatility of these reagents. This technical guide provides a comprehensive overview of the critical role of the PEG4 spacer, detailing its impact on solubility, steric hindrance, and non-specific binding. We present a compilation of key data, detailed experimental protocols for common applications, and visual representations of underlying mechanisms and workflows to empower researchers in their experimental design and execution.

Introduction: The Power of Biotin-Azide Reagents in Bioconjugation

The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range.[1] This exceptionally high affinity has made biotin a widely used tag for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[2] The advent of click chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding, has further expanded the utility of biotinylation.[3][4]

Biotin-azide reagents are at the forefront of this technology, combining the specific recognition of biotin with the versatile reactivity of the azide group. The azide functional group can readily participate in two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite an azide with a terminal alkyne, forming a stable triazole linkage.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide, which is particularly advantageous for in vivo and live-cell labeling where copper toxicity is a concern.[2]

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG4 spacer arm in biotin-azide reagents is a key design feature that addresses several challenges associated with the labeling of complex biological molecules.[5][6] This flexible, hydrophilic linker is composed of four repeating ethylene (B1197577) glycol units and confers a range of beneficial properties to the reagent.

Enhanced Hydrophilicity and Solubility

Many biomolecules and their conjugates have limited solubility in aqueous buffers, which can lead to aggregation and reduced reactivity. The PEG4 spacer is highly hydrophilic, significantly increasing the water solubility of the entire biotin-azide reagent and the resulting bioconjugate.[5][7][8] This improved solubility is crucial for maintaining the stability and biological activity of labeled molecules, especially in complex biological media.

Reduction of Steric Hindrance

The spatial arrangement of molecules can significantly impact their interactions. The biotin binding pocket of streptavidin is relatively deep, and direct conjugation of biotin to a large biomolecule can sterically hinder the biotin-streptavidin interaction. The flexible and extended nature of the PEG4 spacer arm physically separates the biotin moiety from the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding to streptavidin.[2][5]

Minimization of Non-Specific Binding

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce non-specific binding to surfaces and other biomolecules.[2] The PEG4 spacer creates a hydrophilic shield around the conjugated molecule, which helps to prevent unwanted interactions, leading to lower background signals and improved assay sensitivity.

Data Presentation: Physicochemical Properties

While direct comparative studies with extensive quantitative data are not always readily available in a single source, the following table summarizes key physicochemical properties of Biotin-PEG4-Azide based on information from various suppliers and literature.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆N₆O₆S | [2] |

| Molecular Weight | 488.60 g/mol | [2][9] |

| CAS Number | 1309649-57-7 | [9] |

| Solubility | Soluble in DMSO, DMF, and water. | [8] |

| Appearance | White to light yellow solid. | [8] |

Key Applications and Experimental Protocols

Biotin-PEG4-azide reagents are employed in a wide array of applications, from fundamental research to the development of novel therapeutics and diagnostics.

Protein Labeling and Detection

A primary application of biotin-PEG4-azide is the specific labeling of proteins that have been metabolically or enzymatically engineered to contain an alkyne group.

This protocol provides a general procedure for the copper-catalyzed click chemistry labeling of a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Biotin-PEG4-Azide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Desalting column or dialysis cassette for purification

-

Streptavidin-conjugated reporter (e.g., HRP, fluorophore) for detection

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Biotin-PEG4-Azide in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 100 µg in 80 µL of PBS) with the Biotin-PEG4-Azide stock solution to a final concentration of 100-200 µM.

-

Prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

-

Add the copper catalyst premix to the protein solution to a final CuSO₄ concentration of 50-100 µM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Remove excess unreacted Biotin-PEG4-Azide and copper catalyst using a desalting column or by dialysis against PBS.

-

-

Detection:

-

The biotinylated protein can now be detected via Western blot or ELISA using a streptavidin-conjugated reporter molecule.

-

Cell Surface Labeling

Biotin-PEG4-azide can be used to label cell surface glycans that have been metabolically engineered to display azide groups. This is a powerful technique for studying glycan dynamics and identifying cell-surface glycoproteins.

This protocol outlines the labeling of azide-modified cell surface glycans with an alkyne-functionalized biotin reagent (the principle is the same when using biotin-azide to label alkyne-modified glycans).

Materials:

-

Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)

-

Biotin-PEG4-alkyne (or a DBCO-functionalized biotin for SPAAC)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Streptavidin-conjugated fluorophore for flow cytometry or microscopy

Procedure:

-

Cell Preparation:

-

Culture cells in the presence of the azide-modified sugar for 2-3 days to allow for metabolic incorporation into cell surface glycans.

-

Harvest the cells and wash them three times with ice-cold PBS containing 1% BSA.

-

-

Labeling Reaction (SPAAC):

-

Resuspend the cells in PBS with 1% BSA at a concentration of 1-5 x 10⁶ cells/mL.

-

Add the DBCO-functionalized biotin reagent to a final concentration of 25-50 µM.

-

Incubate the cells at 4°C for 30-60 minutes with gentle agitation.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted biotin reagent.

-

-

Detection:

-

Resuspend the cells in a buffer containing a streptavidin-conjugated fluorophore.

-

Incubate for 20-30 minutes on ice, protected from light.

-

Wash the cells twice with PBS.

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy.

-

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Biotin-PEG4-azide serves as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[9] In this context, the biotin can be used as a purification handle or for target engagement studies.

Visualizing the Core Concepts

Diagrams created using Graphviz (DOT language) help to illustrate the key structures and processes involving biotin-PEG4-azide reagents.

Caption: Chemical structure of a Biotin-PEG4-Azide reagent.

References

- 1. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. interchim.fr [interchim.fr]

- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin-PEG4-azide - Creative Biolabs [creative-biolabs.com]

- 6. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Biotin-PEG4-Azide [baseclick.eu]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Hydrazine-Mediated Cleavage of the Dde Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). Its utility lies in its unique cleavage condition using dilute hydrazine (B178648), which grants it orthogonality with both acid-labile (Boc/tBu) and base-labile (Fmoc) protecting group strategies.[1][2] This allows for the selective deprotection of specific amino acid side chains, such as those of Lysine or Ornithine, enabling the synthesis of complex peptides, including branched, cyclic, and site-specifically modified constructs.[1]

This guide provides a comprehensive overview of the Dde cleavage mechanism, detailed experimental protocols, quantitative data for reaction optimization, and a discussion of its orthogonality and potential side reactions.

The Core Mechanism of Dde Cleavage

The removal of the Dde group is achieved via a hydrazinolysis reaction. The process is initiated by a nucleophilic attack of hydrazine (H₂N-NH₂) on the enamine system of the Dde group. This leads to a cascade of events culminating in the release of the free amine on the peptide and the formation of a stable, chromophoric 3,3-dimethyl-3,4,5,6,7,8-hexahydro-2H-indazol-4-one by-product.

The generation of this indazole derivative is particularly advantageous as its absorbance can be monitored spectrophotometrically (typically around 290 nm) to track the progress of the deprotection reaction in real-time.[3]

References

Dde Biotin-PEG4-azide: A Comprehensive Technical Guide to Solubility and Stability for Researchers

For researchers, scientists, and drug development professionals, Dde Biotin-PEG4-azide has emerged as a critical tool in bioconjugation, proteomics, and drug discovery. This in-depth technical guide provides a thorough examination of its solubility and stability, complete with experimental protocols and data presented for practical application.

This bifunctional linker incorporates a biotin (B1667282) moiety for affinity purification, a PEG4 spacer to enhance hydrophilicity, and a terminal azide (B81097) group for bioorthogonal conjugation via click chemistry. A key feature is the hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, which allows for the mild release of biotinylated molecules from streptavidin matrices.

Core Properties and Structure

This compound is a solid powder with the chemical formula C32H53N7O8S and a molecular weight of approximately 695.88 g/mol .[1] The presence of the polyethylene (B3416737) glycol (PEG) spacer significantly contributes to the molecule's solubility in aqueous media, a crucial factor for biological applications.[1]

| Property | Value | Reference |

| Molecular Formula | C32H53N7O8S | [1] |

| Molecular Weight | ~695.88 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | Typically >95% | [1] |

Solubility Characteristics

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While direct quantitative data in aqueous buffers is limited, its solubility profile in common organic solvents is well-documented. The hydrophilic PEG4 spacer is designed to improve the aqueous solubility of molecules to which it is conjugated.[1][2]

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions.[1] For a similar compound, Biotin-PEG3-Azide, solubility is reported at 10 mg/mL.[3] |

| Dimethylformamide (DMF) | Soluble | Another suitable solvent for creating stock solutions. |

| Water | Sparingly Soluble | The PEG4 linker enhances aqueous solubility, but high concentrations may not be achievable. For a similar compound, Biotin-PEG3-Azide, solubility is reported at 10 mg/mL in PBS.[3] |

| Tetrahydrofuran (THF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble |

Stock Solution Preparation: To prepare a stock solution, it is recommended to dissolve this compound in anhydrous DMSO or DMF. For example, to create a 10 mM stock solution, dissolve 6.96 mg of the compound in 1 mL of DMSO. It is advisable to prepare fresh solutions, but if storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Stability Profile

Proper storage is essential to maintain the integrity and reactivity of this compound.

| Condition | Recommendation | Duration |

| Solid Form | Dry, dark at -20°C | Long-term (months to years)[1] |

| Dry, dark at 0-4°C | Short-term (days to weeks)[1] | |

| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |

| -80°C | Up to 6 months | |

| Shipping | Ambient temperature | Stable for a few weeks[1] |

The azide group is generally stable under a wide range of reaction conditions, making it suitable for multi-step synthesis and bioconjugation. The Dde group is stable to standard Fmoc and Boc deprotection protocols but can be selectively cleaved under mild conditions.

Experimental Protocols

Dde Group Cleavage Protocol

The Dde protecting group can be efficiently removed using a dilute solution of hydrazine (B178648). This allows for the release of the biotinylated molecule from streptavidin beads or other affinity matrices under mild conditions that are compatible with most biomolecules.

Materials:

-

Dde-biotinylated molecule immobilized on a solid support (e.g., streptavidin beads)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Wash the solid support with the immobilized Dde-biotinylated molecule to remove any non-specifically bound components.

-

Add the 2% hydrazine/DMF solution to the solid support.

-

Incubate at room temperature for 3-10 minutes. The incubation time may need to be optimized depending on the specific molecule.

-

Carefully collect the supernatant containing the released molecule.

-

Repeat the hydrazine treatment one to two more times to ensure complete cleavage.

-

Combine the supernatants.

-

The collected sample can then be further purified or analyzed as required.

Dde Group Cleavage Workflow

Click Chemistry Protocols

This compound is a versatile reagent for click chemistry, enabling its conjugation to alkyne-modified biomolecules. It can be used in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4]

This highly efficient reaction is catalyzed by copper(I) and forms a stable triazole linkage.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF

Procedure:

-

Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

-

In a reaction tube, add the alkyne-modified biomolecule.

-

Add the this compound stock solution. A 2- to 10-fold molar excess over the alkyne is typically used.

-

Premix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) and add to the reaction mixture. The final copper concentration is typically 50-250 µM.

-

Add the sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.

-

The biotinylated product can be purified by methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

CuAAC Reaction Pathway

SPAAC is a copper-free click chemistry method that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), for reaction with azides. This is particularly useful for in vivo applications where copper toxicity is a concern.[4]

Materials:

-

DBCO-modified biomolecule

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4, azide-free)

-

DMSO or DMF

Procedure:

-

Prepare a stock solution of the DBCO-modified biomolecule in a suitable buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a reaction tube, combine the DBCO-modified biomolecule and this compound. A 1.5- to 10-fold molar excess of one component is often used to drive the reaction to completion.

-

Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C. Reaction times may be longer than for CuAAC and may require optimization.

-

Purify the biotinylated product using appropriate methods.

SPAAC Experimental Workflow

Conclusion

This compound is a robust and versatile tool for the biotinylation of biomolecules. Its favorable solubility and stability profiles, combined with the cleavable Dde linker and bioorthogonal azide handle, make it suitable for a wide array of applications in chemical biology and drug development. By understanding its properties and following the detailed protocols provided, researchers can effectively utilize this reagent to advance their scientific investigations.

References

The Evolving Role of Cleavable Biotin Linkers in Modern Proteomics: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent linkage of biotin (B1667282) to proteins, coupled with the high-affinity interaction between biotin and streptavidin, has long been a cornerstone of protein enrichment and analysis. However, the very strength of this interaction poses significant challenges for the elution of target proteins, often requiring harsh denaturing conditions that can compromise downstream analyses. The advent of cleavable biotin linkers has revolutionized affinity purification-mass spectrometry (AP-MS) workflows by enabling the specific and mild release of captured proteins. This technical guide provides an in-depth exploration of the diverse chemistries of cleavable biotin linkers, their applications in various proteomic strategies, and detailed protocols for their use. We present a comparative analysis of the performance of different linkers, supported by quantitative data, and illustrate key experimental workflows using detailed diagrams to empower researchers in leveraging these powerful tools for novel discoveries in proteomics and drug development.

Introduction: Overcoming the Limitations of a Strong Bond

The biotin-streptavidin interaction, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest non-covalent interactions known in nature. This remarkable affinity has been widely exploited for the enrichment of biotinylated proteins from complex biological samples. However, eluting the captured proteins from streptavidin-coated beads necessitates harsh conditions, such as boiling in SDS-PAGE loading buffer, which can lead to the co-elution of non-specifically bound proteins and endogenously biotinylated carboxylases, thereby increasing background noise in mass spectrometry (MS) analysis.[1][2] Furthermore, these denaturing methods are often incompatible with functional assays or structural studies of the purified proteins.

Cleavable biotin linkers have emerged as an elegant solution to this problem. These bifunctional reagents consist of a biotin moiety, a reactive group for conjugation to proteins or other molecules, and a chemically labile bond that can be selectively broken under specific and mild conditions.[3][4] This "catch-and-release" strategy significantly improves the purity of the enriched sample by leaving contaminants bound to the affinity matrix while releasing the protein of interest.[2][5]

The Chemistries of Cleavage: A Diverse Toolkit for Proteomics

A variety of cleavable moieties have been incorporated into biotin linkers, each with its own unique mechanism and optimal cleavage conditions. The choice of linker is critical and depends on the specific application, the nature of the target protein, and the downstream analytical methods.

Acid-Cleavable Linkers

Acid-labile linkers are among the most widely used in proteomics due to their straightforward cleavage mechanism. These linkers typically contain acetal, ketal, or silyl (B83357) ether groups that are stable at neutral pH but readily hydrolyzed under acidic conditions.

A prominent example is the dialkoxydiphenylsilane (DADPS) linker, which can be efficiently cleaved with dilute formic acid (e.g., 10% formic acid for 30 minutes).[4] This mild cleavage condition is compatible with most mass spectrometry workflows. The DADPS linker leaves a small residual mass tag on the peptide after cleavage, which is an important consideration for data analysis.[3][6]

Photocleavable Linkers

Photocleavable (PC) linkers offer temporal and spatial control over the release of target molecules. These linkers typically contain a nitrobenzyl group that, upon irradiation with UV light at a specific wavelength (e.g., 365 nm), undergoes a photochemical reaction that cleaves the linker.[7] This method is particularly advantageous for applications requiring precise control over the timing of elution and for studying dynamic cellular processes.[5]

Disulfide-Based Linkers

Linkers containing a disulfide bond are cleaved under reducing conditions. The disulfide bond is stable under physiological conditions but can be readily reduced by thiol-containing reagents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[8][9] This type of linker is commonly used in applications where mild, non-denaturing elution is critical for preserving protein structure and function.

Other Chemistries

Other cleavable chemistries have also been developed, including those based on diazobenzene (cleaved by sodium dithionite) and vicinal diols (cleaved by sodium periodate).[2][3] The azobenzene (B91143) (AZO) linker, for instance, is cleaved by reduction with sodium dithionite.[3][6] Each of these linkers offers a unique set of properties that can be tailored to specific experimental needs.

Quantitative Comparison of Cleavable Biotin Linkers

The performance of different cleavable linkers can vary significantly in terms of enrichment efficiency, cleavage yield, and the number of identified proteins or peptides. Several studies have conducted head-to-head comparisons to guide researchers in selecting the optimal linker for their experiments.

A notable study compared the performance of the acid-cleavable DADPS linker and the dithionite-cleavable AZO linker for profiling the cellular cysteinome.[6][10] The results demonstrated that the DADPS linker consistently led to the identification of a higher number of unique cysteine residues.[6] This was attributed in part to the discovery of an unexpected artifactual modification on the residual mass of the AZO linker.[6][11]

| Linker Type | Cleavage Reagent | Number of Identified Cysteine Residues (Peptide Enrichment) | Number of Identified Cysteine Residues (Protein Enrichment) | Reference |

| DADPS (Acid-Cleavable) | 10% Formic Acid | 4326 (in all three replicates) | 2795 (in all three replicates) | [6] |

| AZO (Dithionite-Cleavable) | Sodium Dithionite | Lower than DADPS | Lower than DADPS | [6] |

Furthermore, a comprehensive benchmarking study evaluated five commercially available cleavable biotin tags in three different chemoproteomic workflows. The acid-cleavable DADPS linker, when used in a "protein click, peptide capture" workflow, was found to outperform photocleavable and reduction-cleavable linkers in terms of enrichment efficiency, identification yield, and reproducibility.[1]

| Workflow | DADPS Linker Performance | Photocleavable Linker Performance | Reduction-Cleavable Linker Performance | Reference |

| Protein Click, Peptide Capture | Superior | Inferior | Inferior | [1] |

These quantitative comparisons highlight the importance of linker selection and workflow optimization for achieving the best results in chemical proteomics experiments.

Key Applications in Proteomics

Cleavable biotin linkers have become indispensable tools in a wide range of proteomic applications, enabling deeper and more accurate analyses of the proteome.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[12] Cleavable biotin linkers are integral to the ABPP workflow.[13] An activity-based probe, typically containing a reactive "warhead" and an alkyne or azide (B81097) handle, is used to label active enzymes. Following cell lysis, a cleavable biotin azide or alkyne is attached to the probe via click chemistry. The biotinylated proteins are then enriched on streptavidin beads, washed to remove non-specific binders, and the target proteins are selectively eluted by cleaving the linker for subsequent identification by mass spectrometry.[3][12]

Chemical Proteomics and Target Deconvolution

Cleavable biotin linkers are widely used in chemical proteomics to identify the protein targets of small molecules and drug candidates.[5][14] In a typical workflow, a small molecule of interest is derivatized with a reactive group and a bioorthogonal handle. After treating cells or cell lysates with the probe, a cleavable biotin linker is attached, and the protein-small molecule adducts are enriched and identified. This approach is crucial for understanding the mechanism of action of drugs and for identifying off-target effects.

Analysis of Post-Translational Modifications (PTMs)

Cleavable biotin linkers have also been adapted for the enrichment and analysis of various PTMs, such as glycosylation, phosphorylation, and ubiquitination. For example, specific chemical or enzymatic methods can be used to introduce a biotin tag onto modified proteins, which are then enriched and identified using a cleavable linker strategy. This allows for the site-specific identification and quantification of PTMs, providing insights into their roles in cellular signaling and disease.

Experimental Protocols

This section provides detailed methodologies for the use of three common types of cleavable biotin linkers.

Protocol for Affinity Purification using an Acid-Cleavable (DADPS) Linker

This protocol is adapted from a study on the quantitative mapping of small molecule-protein interactomes.[6]

-

Protein Labeling and Lysis:

-

Treat cells with an alkyne-derivatized probe.

-

Lyse the cells in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Click Chemistry Reaction:

-

To the clarified lysate, add the following click chemistry reagents in order:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Acid-cleavable biotin azide (e.g., DADPS-azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

-

Incubate the reaction for 1 hour at room temperature.

-

-

Protein Precipitation and Digestion:

-

Precipitate the proteins using a methanol/chloroform/water extraction.

-

Resuspend the protein pellet in a buffer containing urea (B33335) and reduce with DTT, then alkylate with iodoacetamide.

-

Dilute the sample and digest the proteins with trypsin overnight at 37°C.

-

-

Affinity Enrichment of Biotinylated Peptides:

-

Desalt the peptide digest using a C18 solid-phase extraction (SPE) cartridge.

-

Incubate the desalted peptides with streptavidin-coated magnetic beads for 1 hour at room temperature to capture the biotinylated peptides.

-

Wash the beads extensively with buffers of increasing stringency (e.g., urea, high salt, and organic solvent washes) to remove non-specifically bound peptides.

-

-

Elution and Mass Spectrometry Analysis:

-

Elute the captured peptides from the beads by incubating with 10% formic acid for 30 minutes at room temperature.[6]

-

Desalt the eluted peptides using a C18 StageTip.

-

Analyze the peptides by LC-MS/MS.

-

Protocol for Photocleavage of Biotinylated Proteins

This protocol is based on a general workflow for using photocleavable biotin reagents.[7]

-

Biotinylation and Affinity Capture:

-

Label the target proteins with a photocleavable biotin reagent.

-

Incubate the labeled protein sample with streptavidin-coated beads to capture the biotinylated proteins.

-

Wash the beads thoroughly to remove non-labeled proteins.

-

-

Photocleavage:

-

Resuspend the beads in a suitable buffer.

-

Irradiate the bead suspension with a UV lamp at 365 nm for a specified period (e.g., 15-60 minutes) at a controlled temperature (e.g., on ice or at 4°C) to cleave the linker and release the proteins. The optimal irradiation time should be determined empirically.

-

-

Sample Collection and Analysis:

-

Separate the supernatant containing the released proteins from the beads.

-

The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Protocol for Disulfide Linker Cleavage and Protein Elution

This protocol provides a general method for the reduction of disulfide-based cleavable biotin linkers.[9]

-

Affinity Purification:

-

Capture the proteins labeled with a disulfide-containing biotin linker on streptavidin beads.

-

Wash the beads to remove non-specific binders.

-

-

Reductive Elution:

-

Resuspend the beads in an elution buffer containing a reducing agent. Common choices include:

-

10-50 mM Dithiothreitol (DTT)

-

5-20 mM Tris(2-carboxyethyl)phosphine (TCEP)

-

-

Incubate the suspension for 30-60 minutes at room temperature or 37°C to reduce the disulfide bond and release the target proteins.

-

-

Downstream Processing:

-

Collect the eluate containing the purified proteins.

-

If the reducing agent interferes with downstream applications, it can be removed by dialysis or buffer exchange.

-

The purified proteins are now ready for further analysis.

-

Visualizing the Workflows: Diagrams for Clarity

To further elucidate the experimental processes and chemical principles discussed, the following diagrams are provided.

Caption: General workflow for proteomic analysis using cleavable biotin linkers.

Caption: Chemical cleavage mechanisms of common cleavable biotin linkers.

Conclusion and Future Perspectives

Cleavable biotin linkers have fundamentally improved our ability to purify and analyze proteins from complex biological systems. By enabling the mild and specific elution of target proteins, these reagents have led to cleaner mass spectrometry data, higher confidence in protein identifications, and the ability to perform functional and structural studies on enriched proteins. The ongoing development of new cleavable chemistries with improved efficiency and reduced off-target effects promises to further expand the applications of these versatile tools. As proteomic technologies continue to advance, cleavable biotin linkers will undoubtedly play a central role in unraveling the complexities of the proteome and accelerating discoveries in both basic research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes | bioRxiv [biorxiv.org]

- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. glenresearch.com [glenresearch.com]

- 8. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Click Chemistry with Azide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry with Azide (B81097) Compounds

Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of chemical reactions that are rapid, high-yielding, and specific, generating minimal and inoffensive byproducts.[1] At the heart of this chemical philosophy lies the azide functional group, a small, stable, and bioorthogonal moiety that has become a cornerstone of modern chemical biology, drug discovery, and materials science.[][3] The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole linkage.[4] This reaction's utility has been immensely expanded through the development of catalyzed and strain-promoted variations, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]

This technical guide provides an in-depth exploration of click chemistry with azide compounds, focusing on the core principles, experimental protocols, and applications of CuAAC and SPAAC. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Principles of Azide-Based Click Chemistry

The versatility of the azide group lies in its unique combination of stability and reactivity under specific conditions. While relatively inert to biological nucleophiles and electrophiles, it readily participates in highly selective cycloaddition reactions with alkynes.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of a click reaction, exhibiting remarkable rate acceleration and regioselectivity compared to the uncatalyzed thermal cycloaddition.[6] This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[7] The active catalyst is the Cu(I) ion, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[6] The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can further enhance the reaction rate and prevent catalyst disproportionation.[5]

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle allows the reaction to proceed efficiently under mild conditions, including in aqueous solutions, making it highly suitable for bioconjugation applications.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[5] This inherent strain dramatically lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[5]

SPAAC is a bioorthogonal reaction, meaning it can occur within a living organism without interfering with native biochemical processes.[8] This has made it an invaluable tool for in vivo imaging, metabolic labeling, and drug targeting applications.[1]

Quantitative Data on Azide-Alkyne Cycloaddition Reactions

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor. The following tables summarize key quantitative data for these reactions.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Typical Alkyne | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (1,4 and 1,5), dependent on cyclooctyne structure |

| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹[9] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[9] |

| Typical Reaction Time | 30 minutes to a few hours[9] | 1 to 12 hours (can be longer for less reactive alkynes)[9] |

| Biocompatibility | Limited by copper toxicity[9] | Excellent, widely used for in vivo applications[9] |

| Reactants | Reaction Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| CuAAC | |||

| Benzyl azide + Phenylacetylene | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O | ~10⁴ - 10⁵ | [10] |

| Azide-modified protein + Alkyne-dye | CuSO₄, THPTA, Sodium Ascorbate, aq. buffer | Varies with protein and dye | [11] |

| SPAAC | |||

| Benzyl azide + DBCO | Room Temperature, various solvents | ~1 | [10] |

| Azido-sugar on cell surface + DBCO-fluorophore | Physiological conditions | ~0.1 - 1 | [12] |

| Benzyl azide + BCN | Room Temperature, various solvents | ~0.03 | [13] |

Detailed Experimental Protocols

Protocol 1: Synthesis of an Azide-Modified Protein via NHS Ester Coupling

This protocol describes the introduction of azide groups into a protein by reacting primary amines (lysine side chains and the N-terminus) with an azide-functionalized N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

Azido-PEG4-NHS Ester (10 mM stock in anhydrous DMSO)

-

Desalting column (e.g., 7K MWCO)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)

Procedure:

-

Protein Preparation: Ensure the protein solution is at the desired concentration in an amine-free buffer.

-

Reagent Preparation: Immediately before use, prepare a fresh 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

-

Labeling Reaction:

-

Calculate the volume of the azide-NHS ester stock solution needed for the desired molar excess (typically 10-20 fold excess over the protein).

-

Add the calculated volume of the azide-NHS ester stock to the protein solution.

-

Mix gently by pipetting and incubate for 1 hour at room temperature.

-

-

Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted azide-NHS ester using a desalting column according to the manufacturer's instructions.

-

Characterization and Storage: Determine the concentration of the purified azide-labeled protein. The degree of labeling can be determined by mass spectrometry. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general procedure for the CuAAC reaction to conjugate an azide-modified biomolecule with an alkyne-containing cargo molecule (e.g., a fluorescent dye).

Materials:

-

Azide-modified biomolecule (in aqueous buffer)

-

Alkyne-containing cargo molecule (stock solution in DMSO or water)

-

Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium Ascorbate (100 mM stock in water, freshly prepared)

-

Aminoguanidine (B1677879) (100 mM stock in water) (optional, to scavenge reactive oxygen species)

Procedure:

-

In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing cargo molecule in the desired molar ratio (typically a slight excess of the smaller molecule).

-

Add the THPTA ligand solution.

-

Add the CuSO₄ solution. The final copper concentration is typically between 50 µM and 250 µM.[14]

-

If using, add the aminoguanidine solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 1-5 mM).

-

Mix the reaction gently and incubate at room temperature for 1-4 hours.

-

The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a strained alkyne-functionalized fluorescent dye.

Materials:

-

Live cells with surface-expressed azide-modified biomolecules (e.g., through metabolic labeling with an azido-sugar)

-

Strained alkyne-fluorophore conjugate (e.g., DBCO-488) (stock solution in DMSO)

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells gently with pre-warmed PBS.

-

Prepare the labeling solution by diluting the strained alkyne-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

Incubate the cells with the labeling solution at 37°C for 30-60 minutes.

-

Wash the cells three times with pre-warmed PBS to remove excess dye.

-

The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.

Visualizations of Workflows and Pathways

The logical relationships and experimental workflows in click chemistry can be effectively visualized using Graphviz. Below are examples of DOT scripts for generating such diagrams.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for live cell labeling using SPAAC.

Conclusion

Click chemistry with azide compounds has revolutionized the way scientists approach molecular synthesis and bioconjugation. The development of CuAAC and SPAAC has provided a robust and versatile toolkit for a wide range of applications, from drug discovery and development to in vivo imaging and materials science. By understanding the core principles, quantitative aspects, and experimental protocols of these powerful reactions, researchers can effectively harness the capabilities of azide-based click chemistry to advance their scientific endeavors. This guide serves as a foundational resource to facilitate the successful implementation of these transformative chemical tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. google.com [google.com]

- 9. benchchem.com [benchchem.com]

- 10. A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. graphviz.org [graphviz.org]

- 14. jenabioscience.com [jenabioscience.com]

An In-Depth Technical Guide to Dde Biotin-PEG4-Azide for Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Interactions with a Cleavable Biotin (B1667282) Probe

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Affinity purification coupled with mass spectrometry (AP-MS) has become a cornerstone technique for identifying protein binding partners. Dde Biotin-PEG4-azide is a sophisticated chemical probe designed to enhance AP-MS workflows by enabling the efficient capture and subsequent mild release of protein complexes.

This trifunctional reagent integrates three key chemical moieties:

-

A Biotin Handle: For high-affinity capture of labeled proteins onto streptavidin-conjugated resins. The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, ensuring highly efficient enrichment even of low-abundance proteins.

-

An Azide Group: This functional group allows for the covalent attachment of the biotin tag to alkyne-modified proteins via the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

-

A Hydrazine-Cleavable Dde Linker: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group provides a crucial advantage. It allows for the release of captured proteins from the streptavidin resin under mild conditions using hydrazine (B178648), avoiding the harsh, denaturing conditions typically required to disrupt the biotin-streptavidin bond.[1][3] This is particularly beneficial for preserving the integrity of protein complexes for downstream analysis.

The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the water solubility of the reagent and the resulting biotinylated proteins, which can help to reduce aggregation and minimize steric hindrance during the binding of biotin to streptavidin.[3][4]

This guide provides a comprehensive overview of the application of this compound in PPI studies, including its chemical properties, detailed experimental protocols, and a discussion of its advantages and limitations.

Core Concepts and Chemical Properties

The utility of this compound is rooted in the distinct functions of its constituent parts, which are summarized in the table below.

| Component | Function | Chemical Properties |

| Biotin | High-affinity capture tag | Forms a very strong non-covalent bond with streptavidin (Kd ≈ 10⁻¹⁴ M), enabling robust affinity purification. |

| PEG4 Spacer | Hydrophilic linker | Increases water solubility, reduces aggregation, and minimizes steric hindrance.[3][4] |

| Dde Linker | Cleavable moiety | Stable to acidic and standard basic conditions used in proteomics but is selectively cleaved by hydrazine (typically 2% in an aqueous buffer).[1] |

| Azide (N₃) | Bioorthogonal handle | Reacts specifically with alkyne groups via CuAAC ("click chemistry") to form a stable triazole linkage.[2] |

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for PPI Studies

A typical chemoproteomic workflow to identify protein-protein interactions using this compound involves several key stages, from metabolic labeling of a "bait" protein's interactome in living cells to the identification of "prey" proteins by mass spectrometry.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]

- 3. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]

- 4. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Nascent Protein Profiling Using Dde Biotin-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Dde Biotin-PEG4-azide in nascent protein profiling, a powerful technique for capturing a snapshot of newly synthesized proteins within a biological system. This methodology offers significant advantages for researchers studying dynamic cellular processes, identifying drug targets, and understanding the mechanisms of action of therapeutic compounds. The use of a cleavable linker, Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), provides a key advantage in reducing background and improving the accuracy of proteomic analyses.[1][2]

Introduction to Nascent Protein Profiling with this compound

Nascent protein profiling allows for the specific identification and quantification of proteins that are actively being synthesized in response to various stimuli or cellular states. This is achieved by introducing bioorthogonal amino acid analogs, such as O-propargyl-puromycin (OPP) or azidohomoalanine (AHA), into the cellular machinery.[1][3][4] These analogs are incorporated into newly synthesized polypeptide chains.

The incorporated bioorthogonal handle (an alkyne or azide (B81097) group) then allows for the covalent attachment of a reporter molecule via "click chemistry," a highly specific and efficient bioorthogonal reaction.[3][5][6] this compound serves as this reporter molecule, containing three key functional components:

-

An azide group for click chemistry-mediated conjugation to alkyne-modified nascent proteins.[5][6]

-

A biotin (B1667282) moiety for strong and specific affinity purification of the labeled proteins using streptavidin-coated beads.

-

A hydrazine-cleavable Dde linker that allows for the mild elution of captured proteins from the streptavidin beads, significantly reducing the co-elution of non-specifically bound proteins that are a common issue with standard biotin-streptavidin affinity purification.[1][2][7][8][9]

The incorporation of a PEG4 spacer enhances the aqueous solubility of the reagent and minimizes steric hindrance during the binding of biotin to streptavidin.[6][10]

Advantages of the Dde Linker

The primary advantage of using this compound is the ability to selectively release the captured nascent proteins from the streptavidin resin under mild conditions.[1][2] Traditional on-bead digestion protocols for mass spectrometry can be complicated by the presence of non-specifically bound proteins. The Dde linker is readily cleaved with 2% hydrazine, releasing the nascent polypeptides while leaving behind the biotin tag and any non-specifically bound proteins still attached to the beads.[1][2] This leads to a dramatic reduction in background proteins and a significant increase in the number of accurately identified newly synthesized proteins.[1][2]

Experimental Workflow: O-propargyl-puromycin Identification (OPP-ID) of Nascent Proteins

The following sections detail a representative experimental workflow for nascent protein profiling using OPP and this compound, followed by mass spectrometry analysis.

Signaling Pathway and Experimental Logic

The overall experimental workflow is designed to specifically isolate and identify proteins that are actively being translated within a defined timeframe.

Key Chemical Reactions

The core of this technique relies on two key chemical reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling and the hydrazine-mediated cleavage of the Dde linker for release.

References

- 1. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. medkoo.com [medkoo.com]

- 8. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Dde Biotin-PEG4-azide via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-azide is a versatile biotinylation reagent designed for the selective labeling of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] This reagent features a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a terminal azide (B81097) group for click chemistry conjugation.[2][3] A key feature of this molecule is the hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, which allows for the mild release of captured biomolecules from streptavidin, overcoming the harsh elution conditions typically required due to the strong biotin-streptavidin interaction.[4][5]

These characteristics make this compound an invaluable tool in proteomics, drug discovery, and molecular biology for applications such as protein enrichment, identification of post-translational modifications, and protein-protein interaction studies.[6]

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₃N₇O₈S | [7] |

| Molecular Weight | 695.88 g/mol | [7] |

| Purity | ≥95% | [4] |

| Storage | Store at -20°C, protect from light. | [5] |

| Solubility | Soluble in DMSO and other organic solvents. The PEG4 spacer enhances aqueous solubility of the conjugate. | [4][7] |

Principle of CuAAC Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[8] This reaction is highly specific and does not interfere with other functional groups found in biological systems, making it ideal for labeling complex samples like cell lysates.[6][8] The reaction is typically carried out in aqueous buffers and is insensitive to pH in the range of 4-11.[8]

Experimental Workflow

The general workflow for protein labeling using this compound involves two main stages: the introduction of an alkyne group into the target protein, followed by the click chemistry reaction with the this compound reagent.

Caption: Experimental workflow for protein labeling.

Detailed Protocols

Preparation of Alkyne-Modified Protein

To label a protein of interest, it must first be modified to contain a terminal alkyne group. This can be achieved through various methods:

-

Metabolic Labeling: Incorporate non-canonical amino acids containing an alkyne group (e.g., L-homopropargylglycine) into proteins during cell culture.[6]

-

Chemical Modification: Use NHS esters or other reactive groups to attach an alkyne handle to specific amino acid residues (e.g., lysine) on the purified protein.[8]

-

Enzymatic Labeling: Employ enzymes to attach an alkyne-containing substrate to the protein.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from general CuAAC protein labeling procedures.[9][10]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, avoid amine-containing buffers like Tris).[6]

-

This compound stock solution (10 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).

-

Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO).

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).

-

Protein LoBind tubes.

-

Rotisserie shaker.

Procedure:

-

In a Protein LoBind tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in a final reaction volume of 500 µL.

-

Prepare the "Click Chemistry Master Mix" by adding the following reagents in the specified order. Prepare enough for the number of reactions plus one extra.

-

Important: Add reagents in the order listed to ensure proper copper reduction.[9]

Reagent Volume for 1 Reaction Final Concentration This compound (10 mM) 5 µL 100 µM CuSO₄ (50 mM) 1 µL 1 mM TBTA (10 mM) 5 µL 100 µM | TCEP (50 mM) | 2 µL | 2 mM |

-

-

Add the Click Chemistry Master Mix to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Proceed to remove excess reagents. This can be done by protein precipitation (e.g., with acetone (B3395972) or methanol/chloroform) or by using a desalting column.[2]

Affinity Purification of Biotinylated Proteins

Materials:

-

Streptavidin agarose (B213101) resin.

-

Wash Buffer (e.g., PBS with 0.1% SDS).

-

Elution Buffer (2% aqueous hydrazine).

Procedure:

-

Incubate the labeled protein sample with streptavidin agarose resin for 1-2 hours at room temperature or 4°C with gentle rotation.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. Typically, 3-5 washes are sufficient.

-

To elute the captured proteins, resuspend the resin in Elution Buffer.

-

Incubate for 30-60 minutes at room temperature.[11]

-

Centrifuge and collect the supernatant containing the eluted proteins. A small molecular fragment will remain on the labeled protein after cleavage.[5]

Cleavage of the Dde Linker

The Dde linker is stable under physiological conditions but can be cleaved with hydrazine (B178648).[4]

Caption: Dde linker cleavage reaction.

Protocol for Cleavage:

-

After affinity purification and washing, resuspend the streptavidin beads with the bound biotinylated protein in a 2% aqueous hydrazine solution.[11]

-

Incubate at room temperature for 30-60 minutes with gentle mixing.[11]

-

Pellet the beads by centrifugation and carefully collect the supernatant containing the released protein.

-

The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data and Expected Results

The efficiency of biotinylation can be assessed by various methods, including Western blotting with streptavidin-HRP or by quantitative mass spectrometry. The following table provides representative data on biotinylation efficiency for similar click chemistry reactions.

| Method | Analyte | Labeling Efficiency (%) | Reference |

| Western Blot Analysis | Recombinant GFP | >95% | [12] |

| Mass Spectrometry | Enriched Peptides from Cell Lysate | High (qualitative) | [13] |

| HABA Assay | Biotinylated IgG | Typically underestimates total biotin incorporation | [14] |

| ChromaLINK™ Assay | Biotinylated IgG | Provides a more accurate measure of biotin incorporation | [14] |

Note: The actual labeling efficiency will depend on the protein, the method used to introduce the alkyne group, and the optimization of the click chemistry reaction conditions.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Inefficient alkyne incorporation. | Optimize the metabolic or chemical labeling protocol. |

| Inactive copper catalyst. | Use freshly prepared TCEP solution. Ensure reagents are added in the correct order. | |

| Amine-containing buffers (e.g., Tris) inhibiting the reaction. | Use non-amine containing buffers like PBS or HEPES.[6] | |

| High Background | Non-specific binding to streptavidin beads. | Increase the number and stringency of washes. Include a detergent (e.g., 0.1% SDS) in the wash buffer. |

| Aggregation of proteins during the click reaction. | Optimize reagent concentrations. Ensure proper mixing. | |

| Incomplete Cleavage | Insufficient hydrazine concentration or incubation time. | Ensure the hydrazine solution is at the correct concentration and increase the incubation time if necessary. |

Conclusion

This compound is a powerful tool for the specific and efficient labeling of alkyne-modified proteins. The combination of a hydrophilic PEG spacer and a cleavable Dde linker provides significant advantages for the enrichment and subsequent analysis of biotinylated proteins. The protocols provided here offer a comprehensive guide for researchers to successfully implement this technology in their experimental workflows.

References

- 1. This compound [cnreagent.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Dde Biotin-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][2][] This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097) functional group.[4] Dde Biotin-PEG4-azide is a versatile reagent designed for the biotinylation of alkyne-containing biomolecules via the CuAAC reaction.[5][6] It features a biotin (B1667282) moiety for detection or purification, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide for the click reaction.[5][6]

A key feature of this reagent is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group on the biotin molecule.[5][7] The Dde group is stable under various conditions, including those used for Fmoc solid-phase peptide synthesis, but can be selectively cleaved under mild conditions using hydrazine (B178648).[7][8][9] This allows for the reversible capture and release of biotinylated molecules from streptavidin or avidin (B1170675) matrices, making it a valuable tool in proteomics, drug discovery, and bioconjugation applications.[5]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, including guidelines for reaction setup, purification, and Dde group cleavage.

Principle of the Reaction

The CuAAC reaction involves the copper(I)-catalyzed reaction between the terminal azide of this compound and an alkyne-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[10][11] The reaction is highly specific, proceeds with high yields, and is tolerant of a wide range of functional groups and aqueous environments, making it ideal for bioconjugation.[2][4]

Applications

-

Protein Labeling and Purification: Site-specific biotinylation of proteins containing unnatural amino acids with alkyne groups for subsequent purification or detection.

-

PROTAC Synthesis: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12]

-

Cell Surface Labeling: Biotinylation of alkyne-modified glycans on the surface of living cells for studying cellular processes.[13]

-

Nucleic Acid Modification: Labeling of alkyne-modified DNA or RNA for various molecular biology applications.

-

Affinity Chromatography: Immobilization of biotinylated molecules onto streptavidin-coated supports for affinity-based purification and enrichment.

Data Presentation

Table 1: Typical CuAAC Reaction Conditions for Biotinylation of an Alkyne-Containing Peptide

| Parameter | Concentration/Amount | Notes |

| Alkyne-Peptide | 1 mM | The concentration can be adjusted based on the specific substrate. |

| This compound | 1.2 - 1.5 mM | A slight excess of the azide reagent is often used. |

| CuSO₄ | 50 µM - 1 mM | Higher concentrations may be needed for complex substrates.[13][14] |

| Sodium Ascorbate | 1 mM - 5 mM | A fresh solution should always be used.[10] |

| Ligand (e.g., THPTA) | 250 µM - 5 mM | Recommended to accelerate the reaction and protect biomolecules.[10][13] |

| Solvent | Phosphate Buffer (pH 7.4) with co-solvent (e.g., DMSO, DMF) | Co-solvent may be necessary to dissolve reagents.[4][11] |

| Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS or HPLC. |